2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine
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Overview
Description
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a cyclopropylsulfonyl group attached to a pyrrolidine moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
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Formation of the Pyrrolidine Intermediate: : The synthesis begins with the preparation of the pyrrolidine intermediate. This can be achieved by reacting a suitable amine with a cyclopropylsulfonyl chloride under basic conditions to form the cyclopropylsulfonyl-pyrrolidine derivative.
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Coupling with Pyrimidine: : The next step involves the coupling of the pyrrolidine intermediate with a 5-fluoropyrimidine derivative. This is typically done using a nucleophilic substitution reaction, where the pyrrolidine oxygen acts as a nucleophile, attacking the electrophilic carbon of the pyrimidine ring.
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Purification: : The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
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Reduction: : Reduction reactions can be used to remove or alter functional groups, such as reducing the sulfonyl group to a sulfide.
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Substitution: : The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of fluorine-substituted pyrimidine derivatives.
Scientific Research Applications
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine has several applications in scientific research:
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Medicinal Chemistry: : This compound is investigated for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activity against various targets, making it a candidate for drug development.
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Organic Synthesis: : The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity and functional groups allow for the construction of diverse chemical structures.
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Biological Studies: : Researchers study this compound to understand its interactions with biological systems, including its binding to enzymes or receptors.
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Industrial Applications: : In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyclopropylsulfonyl group and fluorine atom can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline
- 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-chloropyrimidine
- 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-bromopyrimidine
Uniqueness
Compared to similar compounds, 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly interesting for drug development and other applications.
Properties
IUPAC Name |
2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O3S/c12-8-5-13-11(14-6-8)18-9-3-4-15(7-9)19(16,17)10-1-2-10/h5-6,9-10H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOROCDOGSTRAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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